Lisofylline - 6493-06-7

Lisofylline

Catalog Number: EVT-273253
CAS Number: 6493-06-7
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lisofylline [(R)-1-(5-hydroxyhexyl)-3,7-dimethylxanthine] [] is a synthetic methylxanthine derivative [] that exhibits potent anti-inflammatory and immunomodulatory properties [, , ]. It is an enantiomer-specific, alkyl-substituted methylxanthine []. Its primary function in scientific research is as a tool to study and modulate inflammatory processes and immune responses. Lisofylline is a metabolite of pentoxifylline in humans [, , ].

Synthesis Analysis
  • Wine yeast biocatalysis: This method utilizes whole-cell baker’s and wine yeasts as biocatalysts in the production of Lisofylline. [] The highest activity was observed with the KKPU strain in an aqueous medium, resulting in a high yield (95%) and enantioselectivity (enantiomeric excess = 98%). []
  • Lactobacillus kefiri biotransformation: This method employs whole-cell reduction of pentoxifylline to Lisofylline using Lactobacillus kefiri DSM 20587, with glucose or 2-propanol as a co-substrate to regenerate the NADPH cofactor. [] Maximum yield (100%) was achieved with glucose as the co-substrate, and high enantioselectivity (enantiomeric excess for the R enantiomer of 98%) was observed at glucose concentrations of 675 and 900 mM. []
  • Chemoenzymatic deracemization: This method uses a laccase/TEMPO-alcohol dehydrogenase system for the deracemization of Lisofylline. []
Molecular Structure Analysis

Lisofylline [(R)-1-(5-hydroxyhexyl)-3,7-dimethylxanthine] [] is a chiral molecule [, ] with a hydroxyl group at the 5 position of the hexyl side chain []. It is the (R)-enantiomer of pentoxifylline's metabolite M1 [].

Mechanism of Action

Lisofylline functions as a potent and selective inhibitor of phosphatidic acid (PA)-dependent cell signaling. []

  • Inhibition of PA formation: Lisofylline is a potent inhibitor of oleate- and linoleate-containing phosphatidic acid formation, with a half-maximal inhibitory concentration of 40 nM. [, ]
  • Suppression of proinflammatory cytokines: Lisofylline suppresses the expression of proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in models of lung injury, sepsis, blood loss, and oxidative damage. [, , , , ]
  • Inhibition of IL-12 Signaling: Lisofylline blocks IL-12-driven Th1 differentiation and T cell proliferation in vitro without affecting IL-12 secretion. []
  • Downregulation of leukocyte adhesiveness: Lisofylline significantly reduces leukocyte adhesiveness following experimental hemorrhagic shock and resuscitation. []
  • Modulation of cAMP levels: Lisofylline inhibits the degradation of cyclic adenosine monophosphate (cAMP). []
Physical and Chemical Properties Analysis

Lisofylline [1-(5R-hydroxyhexyl)-3,7-dimethylxanthine] [] is a water-soluble [, ], nontoxic [] methylxanthine derivative.

Applications
  • Sepsis and Septic Shock: Lisofylline has shown promise in preclinical models of sepsis and septic shock by protecting mice from endotoxin lethality [] and attenuating sepsis-induced acute lung injury in pigs. [] Research also suggests Lisofylline can selectively downregulate neutrophils in a porcine sepsis model. []
  • Cancer Research: Studies demonstrate that Lisofylline can enhance the response to ionizing radiation in a murine mammary carcinoma model [] and act as an adjuvant to high-dose cytotoxic therapy by accelerating leukocyte recovery and increasing tumor response. [] Additionally, Lisofylline can sensitize p53 mutant human ovarian carcinoma cells to the cytotoxic effects of cisplatin [] and increase the killing of bone marrow CFU-GM by chemotherapy drugs. []
  • Autoimmune Diseases: Lisofylline has been studied for its potential in treating autoimmune diseases such as experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis. Research indicates that Lisofylline can ameliorate CR-EAE by decreasing paralytic attacks and reducing IFN-gamma mRNA levels in the central nervous system. [] It also prevents EAE via the inhibition of IL-12 signaling and Th1 differentiation. []
  • Diabetes: Lisofylline has shown potential in ameliorating type 1 diabetes in NOD mice when combined with INGAP peptide. [] The combination treatment resulted in partial remission of diabetes, increased plasma insulin levels, and evidence of islet regeneration. [] Studies also suggest that Lisofylline-linoleic acid conjugate in nanoparticulate tablet dosage form shows promise for type 1 diabetes treatment, with in situ single-pass intestinal perfusion (SPIP) studies in rats demonstrating enhanced oral absorption and pharmacokinetics. [] Further research proposes the use of Lisofylline analogs and INGAP peptide for the treatment of diabetes and restoration of β-cell mass and function in mammals. []
  • Colitis: Lisofylline, along with lysophosphatidic acid and lysophosphatidylethanolamine, has been shown to reduce the severity of inflammation and necrosis in the distal colon of rats with colitis, suggesting potential therapeutic applications for intestinal inflammation. []
  • Microvascular Dysfunction: Lisofylline, in combination with α2-adrenergic receptor agonists or nitric oxide donors, effectively relieves allodynia in an animal model of complex regional pain syndrome (CRPS), indicating its potential role in addressing microvascular dysfunction-related pain. []
  • Other Applications: Lisofylline has demonstrated protective effects against ischemia and ischemia/reperfusion injury in the intestines, suggesting a potential role in mitigating intestinal mucosal barrier dysfunction. [] It also protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition, suggesting a potential role in preventing or treating diabetic nephropathy. []
Future Directions
  • Optimization of Lisofylline Dosage and Administration: Further research is needed to optimize Lisofylline dosage and administration for various applications, including exploring long-term intravenous infusion for inflammatory disorders. []
  • Clarification of Mechanisms Underlying Clinical Trial Failures: Research should aim to understand the reasons behind the less-than-expected results of Lisofylline in some clinical trials, particularly in severe inflammatory disorders, considering factors like low serum levels. []
  • Investigation of Lisofylline's Impact on Specific Cell Types: Exploring Lisofylline's effects on different cell types, such as bronchial fibroblasts in asthma [], to uncover its therapeutic potential in modulating specific cellular processes.
  • Development of Novel Combination Therapies: Research should continue to investigate combination therapies involving Lisofylline and other agents, such as INGAP peptide for diabetes [], to enhance its therapeutic efficacy.

Pentoxifylline

Compound Description: Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) is a methylxanthine derivative that acts as a competitive nonselective phosphodiesterase inhibitor. [] It is primarily known for its hemorheologic properties and is used to treat intermittent claudication. [, ]

Relevance: Pentoxifylline is the parent drug of Lisofylline. [] Lisofylline is a more potent inhibitor of phosphatidic acid-dependent cell signaling than Pentoxifylline. [] Studies have shown that Lisofylline is more effective than Pentoxifylline in modifying radiation therapy and enhancing the response to ionizing radiation. [] Lisofylline also exhibits a more favorable pharmacokinetic profile compared to Pentoxifylline, achieving higher concentrations in target organs. [] Despite these differences, both compounds have demonstrated anti-inflammatory activities, with Lisofylline being generally considered the more potent of the two. [, , ]

(S)-M1

(S)-1-(5-hydroxyhexyl)-3,7-dimethylxanthine

Compound Description: (S)-M1 is the optical antipode of Lisofylline and is formed by the reduction of Pentoxifylline in human liver cytosol and microsomes. []

Relevance: While both (S)-M1 and Lisofylline are metabolites of Pentoxifylline, Lisofylline is the more active inhibitor of phosphatidic acid-dependent cell signaling. [, ] Research indicates that the interconversion between Pentoxifylline and (S)-M1 is more rapid than the interconversion between Pentoxifylline and Lisofylline. []

Lisofylline 4,5-diol

Compound Description: Lisofylline 4,5-diol is one of the two primary metabolites of Lisofylline formed through oxidation by cytochrome P450 enzymes, specifically CYP3A4 and CYP2A6, in human liver microsomes. []

Relevance: The formation of Lisofylline 4,5-diol represents a metabolic pathway for Lisofylline in humans. [] Understanding the metabolic fate of Lisofylline, including the formation of this diol metabolite, is crucial for understanding its pharmacokinetic properties and potential drug interactions. [, ]

8-Oxopentoxifylline

Compound Description: 8-Oxopentoxifylline is an 8-oxo derivative of Pentoxifylline that exhibits significant antioxidant and radical scavenging properties. [] It is a more potent inhibitor of lipid peroxidation than Pentoxifylline. []

Relevance: 8-Oxopentoxifylline's enhanced antioxidant and radical scavenging abilities compared to Pentoxifylline suggest that it might contribute to the anti-inflammatory effects observed with Pentoxifylline and its metabolite, Lisofylline. [] This highlights the potential role of oxidative stress in the conditions that Lisofylline is investigated for, including inflammation and autoimmune diseases. [, ]

8-Oxolisofylline

Compound Description: 8-Oxolisofylline is an 8-oxo derivative of Lisofylline that exhibits potent antioxidant and radical scavenging properties in vitro. [] It demonstrates a strong ability to scavenge hydroxyl and peroxyl radicals and inhibit lipid peroxidation. []

Relevance: 8-Oxolisofylline's potent antioxidant properties suggest a potential contribution to the overall therapeutic effects of Lisofylline, especially in conditions involving oxidative stress and inflammation. [] The fact that both 8-Oxolisofylline and 8-Oxopentoxifylline exhibit enhanced antioxidant activity compared to their parent compounds underscores the potential importance of this metabolic pathway for the biological activity of these methylxanthines. []

1,7-Dimethyl-8-oxoenprofylline

Compound Description: 1,7-Dimethyl-8-oxoenprofylline is an 8-oxo derivative of the xanthine drug enprofylline (3-propyl xanthine), structurally related to Pentoxifylline and Lisofylline. [] This compound exhibits considerable efficacy in inhibiting lipid peroxidation. []

Relevance: This compound, although structurally similar to Pentoxifylline and Lisofylline, exhibits a different structure-activity relationship regarding lipid peroxidation inhibition. [] This highlights the subtle structural changes within the xanthine class that can significantly impact biological activity, potentially leading to varying therapeutic applications. []

Properties

CAS Number

6493-06-7

Product Name

(+/-)-Lisofylline

IUPAC Name

1-(5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3

InChI Key

NSMXQKNUPPXBRG-UHFFFAOYSA-N

SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Synonyms

3,7-Dihydro-1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6-dione; 1-(5-Hydroxyhexyl)theobromine; (+/-)-1-(5-Hydroxyhexyl)-3,7-dimethylxanthine; BL 194; Pentoxifylline Alcohol; Hydroxy pentoxifylline

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.